molecular formula C16H21N3OS B2983913 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 886914-52-9

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2983913
CAS No.: 886914-52-9
M. Wt: 303.42
InChI Key: PMFUAJBWSWCZHE-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety

Preparation Methods

The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines

Scientific Research Applications

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s binding affinity and selectivity. The compound may inhibit key enzymes involved in cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-4-14(20)18-7-9-19(10-8-18)16-17-15-12(3)11(2)5-6-13(15)21-16/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUAJBWSWCZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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